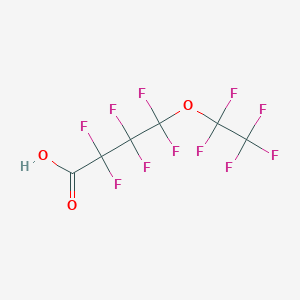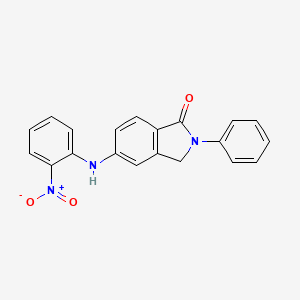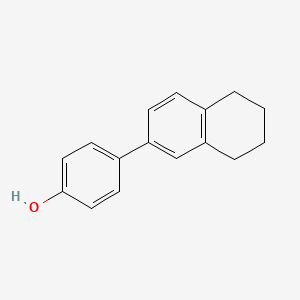![molecular formula C19H27ClF3N3O4 B12628151 2-[(1-methoxy-2-methylpropan-2-yl)-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoic acid;hydrochloride](/img/structure/B12628151.png)
2-[(1-methoxy-2-methylpropan-2-yl)-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1-methoxy-2-methylpropan-2-yl)-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoic acid;hydrochloride is a complex organic compound that may have potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoic acid core with multiple functional groups, including a trifluoroacetyl group, a piperazine ring, and a methoxy group, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methoxy-2-methylpropan-2-yl)-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoic acid;hydrochloride typically involves multiple steps:
Formation of the benzoic acid core: This can be achieved through the Friedel-Crafts acylation of benzene derivatives.
Introduction of the trifluoroacetyl group: This step may involve the reaction of the benzoic acid derivative with trifluoroacetic anhydride under acidic conditions.
Attachment of the piperazine ring: This can be done through nucleophilic substitution reactions.
Addition of the methoxy group: This step may involve methylation reactions using reagents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the trifluoroacetyl group, potentially converting it to a hydroxyl group.
Substitution: The piperazine ring and benzoic acid core may undergo various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation products: Aldehydes, carboxylic acids.
Reduction products: Alcohols.
Substitution products: Halogenated or nitrated derivatives.
科学研究应用
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Medicine
Potential medicinal applications could include its use as an active pharmaceutical ingredient (API) in the treatment of various diseases, depending on its biological activity.
Industry
In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-[(1-methoxy-2-methylpropan-2-yl)-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoic acid;hydrochloride would depend on its specific biological target. Potential mechanisms could involve:
Binding to enzymes: Inhibiting or activating enzyme activity.
Receptor interaction: Modulating receptor signaling pathways.
Cellular uptake: Affecting cellular processes through intracellular interactions.
相似化合物的比较
Similar Compounds
2-[(1-methoxy-2-methylpropan-2-yl)-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoic acid (without hydrochloride): Similar structure but lacks the hydrochloride salt form.
Other benzoic acid derivatives: Compounds with different substituents on the benzoic acid core.
Uniqueness
The presence of the trifluoroacetyl group, piperazine ring, and methoxy group in 2-[(1-methoxy-2-methylpropan-2-yl)-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoic acid;hydrochloride contributes to its unique chemical and biological properties, distinguishing it from other similar compounds.
属性
分子式 |
C19H27ClF3N3O4 |
|---|---|
分子量 |
453.9 g/mol |
IUPAC 名称 |
2-[(1-methoxy-2-methylpropan-2-yl)-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoic acid;hydrochloride |
InChI |
InChI=1S/C19H26F3N3O4.ClH/c1-18(2,12-29-4)25(17(28)19(20,21)22)15-11-13(5-6-14(15)16(26)27)24-9-7-23(3)8-10-24;/h5-6,11H,7-10,12H2,1-4H3,(H,26,27);1H |
InChI 键 |
XUKGCWOJUDQHNV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(COC)N(C1=C(C=CC(=C1)N2CCN(CC2)C)C(=O)O)C(=O)C(F)(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl N-[2-amino-4-(naphthalen-2-ylmethoxy)phenyl]carbamate](/img/structure/B12628070.png)

![2,6-Dimethyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B12628086.png)

![1,4-Dioxaspiro[5.5]undecan-2-one](/img/structure/B12628107.png)

![L-Alanyl-O-{10-[(4-ethylbenzoyl)oxy]decanoyl}-N-methyl-L-serine](/img/structure/B12628120.png)

![17-Hydroxy-3,20-dioxopregn-4-en-21-yl 4-oxo-4-[(2-phenylethyl)amino]butanoate](/img/structure/B12628132.png)
![N-(3,4-difluorophenyl)-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide](/img/structure/B12628138.png)
![N-(2-Aminophenyl)-4-[(3-methyl-1H-indazol-1-yl)methyl]benzamide](/img/structure/B12628144.png)
![5-[Benzyl(methyl)amino]-1-phenylpentan-1-one](/img/structure/B12628159.png)
![(2S)-2-[1-(4-Fluorophenyl)-2-nitroethyl]cyclohexan-1-one](/img/structure/B12628165.png)

